Miroprofen
Overview
Description
Miroprofen is a non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic, antipyretic, and antiplatelet aggregation activities . Chemically, it is a carboxylic acid belonging to the group of phenylpropanoic acids . It is used to reduce inflammation, pain, and fever, and to inhibit platelet aggregation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Miroprofen can be synthesized through a multi-step process involving the formation of the imidazo[1,2-a]pyridine ring system . One of the key steps involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of solvents, catalysts, and controlled temperature and pressure conditions .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Hydroxylated derivatives of this compound.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Miroprofen has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of phenylpropanoic acids and imidazo[1,2-a]pyridines.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties.
Mechanism of Action
Miroprofen exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins . Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever . Additionally, it inhibits platelet aggregation by blocking the synthesis of thromboxane .
Comparison with Similar Compounds
Ibuprofen: Another NSAID with similar anti-inflammatory, analgesic, and antipyretic properties.
Naproxen: An NSAID used to treat pain and inflammation.
Ketoprofen: Known for its anti-inflammatory and analgesic effects.
Uniqueness of Miroprofen: this compound is unique due to its specific chemical structure, which includes an imidazo[1,2-a]pyridine ring system . This structure contributes to its distinct pharmacological profile and its ability to inhibit platelet aggregation more effectively compared to some other NSAIDs .
Properties
CAS No. |
55843-86-2 |
---|---|
Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-(4-imidazo[1,2-a]pyridin-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C16H14N2O2/c1-11(16(19)20)12-5-7-13(8-6-12)14-10-18-9-3-2-4-15(18)17-14/h2-11H,1H3,(H,19,20) |
InChI Key |
OJGQFYYLKNCIJD-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=CN3C=CC=CC3=N2)C(=O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CN3C=CC=CC3=N2)C(=O)O |
Appearance |
Solid powder |
95120-44-8 13551-87-6 |
|
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
Bulk: Protected from light, a sample stored for 90 days at 60 °C showed no decomposition (UV or TLC). Exposed to light, a sample at room temperature showed 3% decomposition after 90 days. Solution: A solution in 0.1 N HCl showed no decomposition after 4 days. As a 2% solution at room temperature with and without light, the compound is also stable for at least 4 days. When kept in the refrigerator for 15 days <1% decomposition occurs (TLC). |
solubility |
Water 8 (mg/mL) Methanol 70 (mg/mL) Ethanol 10 (mg/mL) Chloroform 10 (mg/mL) Acetone 50 (mg/mL) Ethyl acetate 8 (mg/mL) Dimethylsulfoxide > 100 (mg/mL) Trifluoroethanol > 100 (mg/mL) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
alpha-(Methoxymethyl)-2-nitro-1H-imidazole-1-ethanol Misonidazole Ro 07 0582 Ro 07-0582 Ro 070582 Ro 7 0582 Ro 7-0582 Ro 70582 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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